molecular formula C10H17N3O B13319848 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13319848
M. Wt: 195.26 g/mol
InChI Key: XYFNNNJTEOWQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1934631-19-2) is a chemical building block offered with a high degree of purity for research and development purposes . This compound, with the molecular formula C 10 H 17 N 3 O and a molecular weight of 195.26 g/mol, belongs to the imidazo[4,5-c]pyridine class of heterocycles, a structure of significant interest in medicinal chemistry and drug discovery . Its specific molecular architecture, featuring a tetrahydroimidazopyridine core with methoxyethyl and methyl substituents, makes it a valuable synthetic intermediate. Researchers can utilize this compound for various applications, including the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and as a precursor in the development of pharmaceutical candidates. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. All information provided is for research reference purposes .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(1-methoxyethyl)-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H17N3O/c1-7(14-3)10(2)9-8(4-5-13-10)11-6-12-9/h6-7,13H,4-5H2,1-3H3,(H,11,12)

InChI Key

XYFNNNJTEOWQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C2=C(CCN1)NC=N2)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the condensation of appropriate pyridine derivatives with imidazole precursors under controlled conditions. For instance, the Kröhnke pyridine synthesis is a notable method that involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds under mild conditions and yields highly functionalized pyridines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Pharmacological/Toxicological Properties References
Target Compound 1-Methoxyethyl, methyl ~223.28* Hypothesized CNS activity (logPS > -2 inferred) -
1-(4-Methylphenyl)-imidazo[4,5-c]pyridine 4-Methylphenyl 213.28 Structural analog; no explicit bioactivity reported
4-(2-Methoxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid 2-Methoxyphenyl, carboxylic acid 273.29 Antimicrobial potential (purity 95%)
Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate Ethyl ester, methyl 209.25 Intermediate for kinase inhibitors
4-(4-Fluorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid 4-Fluorophenyl, carboxylic acid 261.25 Noted for high purity (95%); potential CNS penetration
1-Cyclopropyl-imidazo[4,5-c]pyridine dihydrochloride Cyclopropyl 223.69 (as dihydrochloride) Investigated for solubility and salt forms

*Calculated based on analogs.

Structural Modifications and Bioactivity

  • Substituent Effects: Methoxyethyl vs. Aromatic Groups: The 1-methoxyethyl group in the target compound may enhance solubility compared to aromatic substituents (e.g., 4-methylphenyl ). Methoxy groups in analogs like 4-(2-methoxyphenyl) derivatives are linked to improved antimicrobial activity . Halogenated Analogs: Fluorophenyl derivatives (e.g., ) often exhibit enhanced metabolic stability and CNS penetration (logPS > -2 inferred ).
  • Toxicity Profiles :

    • While direct data for the target compound is unavailable, analogs with logBB > 0.3 (indicating blood-brain barrier penetration) and low acute toxicity (LC₅₀ > 0.5 mM) are prioritized in pesticide development .
    • Substituents like methoxyethyl may reduce acute toxicity compared to chlorinated analogs (e.g., 2-chloro-5-(imidazolylmethyl)pyridine ).

Biological Activity

The compound 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be described as follows:

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 220.28 g/mol

This compound features a methoxyethyl group and a methyl group attached to the imidazo[4,5-c]pyridine core, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazopyridines exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A range of imidazopyridine derivatives showed antiproliferative effects against various human cancer cell lines including lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). The most potent compounds displayed IC50 values in the low micromolar range (0.7 - 5.0 µM) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. Immunofluorescence assays confirmed that these compounds primarily target tubulin .
CompoundCell LineIC50 (µM)
Compound ANCI-H4600.7
Compound BHCT-1161.8
Compound CLN-2293.2

Antibacterial Activity

While many imidazopyridine derivatives lack significant antibacterial properties, some studies have reported moderate activity against specific strains:

  • E. coli : Certain derivatives exhibited minimal inhibitory concentrations (MIC) around 32 µM against E. coli .

Antiviral Activity

Some studies have explored the antiviral potential of imidazopyridine derivatives:

  • Respiratory Syncytial Virus (RSV) : Selective but moderate antiviral activity was observed with certain compounds displaying EC50 values around 58 µM .

Case Study 1: Synthesis and Evaluation

A study synthesized various substituted imidazopyridines and evaluated their biological activity through a series of in vitro assays. The results indicated that modifications on the pyridine ring significantly influenced their anticancer potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of imidazopyridine derivatives revealed that specific substitutions enhance biological activity. For example, bromo-substituted derivatives showed increased antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Methoxyethyl)-4-methyl-imidazo[4,5-c]pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization to form the imidazo[4,5-c]pyridine core. A common approach is:

Core Formation : React 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions. For example, cyclization with a methoxyethyl-substituted precursor could generate the core structure.

Functionalization : Introduce the methyl and methoxyethyl groups via alkylation or nucleophilic substitution.

Purification : Use column chromatography or recrystallization to isolate the product.
Key factors affecting yield include reaction temperature, solvent polarity, and catalyst choice. For analogs, cyclization conditions (e.g., HCl vs. acetic acid) can alter regioselectivity .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data and resolve bond lengths/angles .
  • Complementary techniques include NMR (e.g., 1^1H/13^{13}C NMR to verify substituent positions) and HRMS for molecular weight validation .

Advanced: How can computational modeling resolve contradictions in binding affinity data?

Methodological Answer:
Discrepancies between in vitro and in silico binding data often arise from solvent effects or protein flexibility. To address this:

Perform molecular dynamics (MD) simulations to assess protein-ligand interactions under physiological conditions.

Use free-energy perturbation (FEP) to calculate binding free energies, accounting for solvation effects.

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Advanced: What strategies improve the compound’s metabolic stability in biological assays?

Methodological Answer:

  • Structural Modifications : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to resist hydrolysis.
  • Prodrug Design : Mask polar groups (e.g., carboxylic acids) with ester prodrugs to enhance membrane permeability.
  • In Vitro Stability Assays : Incubate the compound with liver microsomes or hepatocytes to identify metabolic hotspots .

Basic: What spectroscopic techniques characterize its electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the imidazo-pyridine core (e.g., absorbance at ~250–300 nm).
  • Fluorescence Spectroscopy : Assess emission profiles for potential use as a probe.
  • Electrochemical Analysis : Cyclic voltammetry reveals redox-active behavior, critical for electron-transfer studies .

Advanced: How does steric hindrance from the methoxyethyl group affect reactivity?

Methodological Answer:

  • Steric Maps : Generate using computational tools (e.g., Schrödinger’s Maestro ) to visualize steric clashes during nucleophilic attacks.
  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., methyl vs. tert-butyl derivatives) in SN2 or Suzuki couplings.
  • X-ray Analysis : Resolve spatial arrangements of substituents to correlate steric effects with reactivity .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ACE inhibition for antihypertensive activity).
  • Cell Viability : Test against cancer lines (e.g., MTT assay) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., angiotensin II receptor) to quantify affinity .

Advanced: How to analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Transcriptomics : Profile gene expression in resistant vs. sensitive lines to identify resistance mechanisms.
  • Proteomics : Quantify target protein levels (e.g., via Western blot) to correlate with efficacy.
  • Pharmacokinetic Modeling : Simulate intracellular concentrations to assess exposure thresholds .

Basic: What are key considerations for scaling up synthesis?

Methodological Answer:

  • Solvent Selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethanol) for large batches.
  • Catalyst Recycling : Optimize heterogeneous catalysts (e.g., Pd/C) to reduce costs.
  • Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress .

Advanced: How to evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Co-crystallization : Resolve ligand-kinase complexes to identify binding motifs (e.g., ATP-pocket interactions).
  • Mutagenesis Studies : Engineer kinase mutants to validate critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.